molecular formula C10H8Cl2O2 B15241693 2,6-Dichloro-4-cyclopropanecarbonylphenol

2,6-Dichloro-4-cyclopropanecarbonylphenol

Cat. No.: B15241693
M. Wt: 231.07 g/mol
InChI Key: WWBVKDGEFXITJI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by the presence of two chlorine atoms and a cyclopropanecarbonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyclopropanecarbonylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the cyclopropanecarbonyl group. One common method involves the reaction of 2,6-dichlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the compound in high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Dichloro-4-cyclopropanecarbonylphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s interactions with other molecules and its overall stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

cyclopropyl-(3,5-dichloro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H8Cl2O2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2

InChI Key

WWBVKDGEFXITJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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